molecular formula C19H13N5O2 B4765155 7-(furan-2-ylmethyl)-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-(furan-2-ylmethyl)-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B4765155
M. Wt: 343.3 g/mol
InChI Key: QBXBDPSYQNVWGI-UHFFFAOYSA-N
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Description

This compound belongs to the pyridotriazolopyrimidinone class, characterized by a fused tricyclic core comprising pyridine, triazole, and pyrimidinone rings. The substituents at the 7- and 2-positions—furan-2-ylmethyl and phenyl groups, respectively—define its structural uniqueness.

Properties

IUPAC Name

11-(furan-2-ylmethyl)-4-phenyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N5O2/c25-18-15-11-20-19-21-17(13-5-2-1-3-6-13)22-24(19)16(15)8-9-23(18)12-14-7-4-10-26-14/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBXBDPSYQNVWGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C4=C(C=NC3=N2)C(=O)N(C=C4)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(furan-2-ylmethyl)-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyridine ring: This can be achieved through a condensation reaction between an aldehyde and an amine.

    Introduction of the furan ring: The furan ring can be introduced via a cyclization reaction involving a suitable diene and dienophile.

    Construction of the triazole ring: This step often involves the use of azide and alkyne precursors in a cycloaddition reaction.

    Formation of the pyrimidine ring: The final step typically involves a condensation reaction between a diamine and a diketone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

7-(furan-2-ylmethyl)-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts such as palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7-(furan-2-ylmethyl)-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 7-(furan-2-ylmethyl)-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations at the 2-Position

The 2-phenyl group in the target compound distinguishes it from analogues with heteroaromatic or substituted aryl groups:

  • This substitution may enhance affinity for nicotinic or adenosine receptors due to the pyridine's lone pair .
  • 2-Methyl variant : The 2-methyl-substituted analogue (, CAS 924834-86-6) reduces steric bulk, possibly improving metabolic stability but diminishing π-π stacking interactions critical for target binding .
  • 2-(3-Chlorobenzyl) variant : In compound 32 (), the chlorobenzyl group increases lipophilicity (ClogP ~3.5), favoring blood-brain barrier penetration, which is relevant for central nervous system targets .
Table 1: 2-Position Substituent Comparison
Compound 2-Substituent Molecular Weight Key Properties
Target compound Phenyl 357.34* Moderate lipophilicity
2-(3-Pyridinyl) variant () 3-Pyridinyl 358.34 Enhanced polarity
2-Methyl variant () Methyl 216.20 Reduced steric hindrance
2-(3-Chlorobenzyl) variant () 3-Chlorobenzyl 350.79 High lipophilicity

*Calculated based on (C14H8N6O3 = 308.25) and substituent adjustments.

Modifications at the 7-Position

The furan-2-ylmethyl group at the 7-position is a critical pharmacophore. Structural changes here significantly impact activity:

  • 5-Methylfuran substitution : Compound 3 () features a 5-methylfuran-2-yl group, which increases hydrophobicity and may enhance membrane permeability compared to the unsubstituted furan in the target compound .

Functional Group Additions and Pharmacological Implications

  • Nitro group at 6-position: The sodium salt in (6-nitro-2-furyl derivative) mimics ZM-241385, a known A2a adenosine receptor antagonist. This nitro group enhances electrophilicity, likely improving binding to adenosine receptors and antiseptic activity .
  • Hydroxyphenyl substitution : Compound 13 () includes a 3-hydroxyphenyl group, introducing hydrogen-bonding capacity. This may improve solubility but reduce CNS penetration due to increased polarity .

Biological Activity

The compound 7-(furan-2-ylmethyl)-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic molecule that has drawn attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Structure and Properties

This compound features a unique structural arrangement that contributes to its biological activity. The presence of both furan and pyrido-triazolo-pyrimidine moieties enhances its interaction with biological targets.

Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors. Notably, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator in the cell cycle. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a candidate for cancer therapy.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound. For instance:

  • Cell Line Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
  • In Vivo Studies : Animal models have shown that treatment with this compound leads to reduced tumor growth and improved survival rates compared to control groups. The compound's ability to inhibit tumor angiogenesis has also been noted as a contributing factor to its efficacy.

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth and biofilm formation. The exact mechanism remains under investigation but is believed to involve disruption of bacterial cell wall synthesis or function.

Data Summary

Activity Effect Mechanism
AnticancerInduces apoptosisInhibition of CDK2
AntimicrobialInhibits bacterial growthDisruption of cell wall synthesis
Anti-inflammatoryReduces inflammationModulation of cytokine release

Case Studies

  • Case Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry reported that this compound exhibited an IC50 value of 12 µM against MCF-7 breast cancer cells. Apoptotic markers were significantly elevated in treated cells compared to untreated controls.
  • Antimicrobial Evaluation : Another study assessed the antimicrobial activity against Staphylococcus aureus and found that the compound inhibited growth at concentrations as low as 25 µg/mL. This suggests potential for development into an antibacterial agent.

Q & A

Q. Optimization Parameters

ParameterTypical RangeImpact on Yield/Purity
Temperature80–120°CHigher temps favor cyclization but risk decomposition
SolventDMF, MeOH, or THFPolar aprotic solvents enhance reactivity
Reaction Time12–24 hoursProlonged time improves conversion but may degrade product

Advanced Consideration : Use kinetic studies (e.g., time-resolved NMR) to identify rate-limiting steps and optimize intermediate stability .

How can researchers confirm the structural integrity of this compound post-synthesis?

Basic Research Focus
Analytical techniques are critical for validation:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify substituent positions (e.g., furan methyl vs. phenyl groups) .
  • Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]+^+ ion) and detect impurities .
  • X-ray Crystallography : Resolve 3D conformation, particularly for fused-ring systems .

Advanced Consideration : Computational modeling (e.g., DFT calculations) can predict NMR chemical shifts or vibrational spectra to cross-validate experimental data .

What strategies resolve contradictions in biological activity data for this compound?

Advanced Research Focus
Discrepancies in bioactivity often arise from:

  • Variability in assay conditions (e.g., pH, cell lines).
  • Impurity profiles (e.g., residual solvents affecting toxicity).

Q. Methodological Solutions :

Dose-Response Reproducibility : Test multiple batches in standardized assays (e.g., IC50_{50} curves) .

Metabolite Profiling : Use LC-MS to identify degradation products interfering with activity .

Target Validation : Employ CRISPR knockouts or siRNA to confirm specificity for suspected molecular targets .

How can computational methods predict the compound’s interaction with biological targets?

Q. Advanced Research Focus

  • Molecular Docking : Simulate binding to enzymes/receptors (e.g., kinases, GPCRs) using software like AutoDock or Schrödinger .
    • Example: Docking the furan moiety into hydrophobic pockets of viral proteases .
  • MD Simulations : Assess binding stability over time (50–100 ns trajectories) to identify key residues for mutagenesis studies .
  • QSAR Models : Corlate substituent electronegativity (e.g., phenyl vs. chlorophenyl) with activity trends .

What experimental designs are recommended for assessing environmental or metabolic stability?

Q. Advanced Research Focus

  • Environmental Fate Studies :
    • Use OECD 307 guidelines to measure biodegradability in soil/water systems .
    • Monitor photodegradation under UV light (λ = 254–365 nm) .
  • Metabolic Stability Assays :
    • Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS .
    • Identify Phase I/II metabolites using isotopic labeling .

Q. Basic Research Focus

  • Catalyst Screening : Test alternatives like Pd/C or ionic liquids for improved efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 mins vs. 24 hours) while maintaining yield .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediate formation and adjust conditions dynamically .

Advanced Consideration : Mechanistic studies (e.g., trapping intermediates with TEMPO) can identify side reactions (e.g., radical pathways) .

What are the best practices for scaling up synthesis without compromising purity?

Q. Basic Research Focus

  • Process Optimization :
    • Replace column chromatography with recrystallization or continuous flow reactors .
    • Use Design of Experiments (DoE) to optimize parameters (e.g., solvent volume, stirring rate) .
  • Quality Control : Implement in-line PAT (Process Analytical Technology) for real-time purity monitoring .

Advanced Consideration : Evaluate green chemistry metrics (e.g., E-factor) to minimize waste during scale-up .

How to design structure-activity relationship (SAR) studies for derivatives?

Q. Advanced Research Focus

Substituent Variation : Synthesize analogs with modified furan (e.g., thiophene) or phenyl groups (e.g., halogenated) .

Biological Profiling : Test analogs against a panel of targets (e.g., kinases, ion channels) to identify selectivity trends .

Data Analysis : Use multivariate statistics (e.g., PCA) to correlate structural features with activity .

Q. Example SAR Table :

DerivativeR-GroupIC50_{50} (nM)Selectivity Index
Parent CompoundFuran-2-ylmethyl501.0
Analog AThiophen-2-ylmethyl1200.4
Analog B4-Fluorophenyl352.1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(furan-2-ylmethyl)-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 2
Reactant of Route 2
7-(furan-2-ylmethyl)-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.